(3-(tert-Butyl)isoxazol-5-yl)methanol is a chemical compound featuring an isoxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This compound is classified as an organic compound and falls under the category of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often utilized in medicinal chemistry for the development of pharmaceuticals.
The compound can be sourced from various synthetic routes that typically involve the reaction of isoxazole precursors with alcohols or other functional groups. Isoxazoles are classified based on their substituents and the position of the nitrogen atom within the ring. The tert-butyl group provides steric hindrance, influencing its chemical reactivity and interaction with biological targets.
The synthesis of (3-(tert-Butyl)isoxazol-5-yl)methanol can be achieved through several methods:
(3-(tert-Butyl)isoxazol-5-yl)methanol can participate in various chemical reactions:
The mechanism of action for (3-(tert-Butyl)isoxazol-5-yl)methanol largely depends on its interactions with biological targets:
(3-(tert-Butyl)isoxazol-5-yl)methanol has several applications in scientific research:
The (3-(tert-Butyl)isoxazol-5-yl)methanol scaffold serves as a critical pharmacophore in Fms-like tyrosine kinase 3 inhibitors for acute myeloid leukemia, particularly against tumors driven by Fms-like tyrosine kinase 3-internal tandem duplication mutations. This isoxazole derivative optimizes interactions with the kinase domain through its hydrogen-bond-accepting nitrogen and oxygen atoms, which anchor the inhibitor to the hinge region (C694) and allosteric back pocket of Fms-like tyrosine kinase 3. Compound 16i—featuring an N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea structure—exemplifies this approach, demonstrating picomolar affinity for both Fms-like tyrosine kinase 3-wild type and Fms-like tyrosine kinase 3-internal tandem duplication isoforms (in vitro IC~50~ < 20 nM). In preclinical models, 16i induced complete tumor regression in MV4-11 xenografts (60 mg/kg/day) without weight loss, attributable to concentration-dependent inhibition of Fms-like tyrosine kinase 3 phosphorylation and apoptosis induction [1].
The tert-butyl moiety enhances target engagement by occupying a hydrophobic subpocket adjacent to the ATP-binding site, while the methanol substituent permits derivatization for solubility optimization. Crucially, this scaffold minimizes "synthetic lethal toxicity"—concurrent inhibition of Fms-like tyrosine kinase 3 and c-Kit triggers myelosuppression. As demonstrated by Star 27, selective Fms-like tyrosine kinase 3 inhibitors incorporating tert-butyl isoxazole motifs spare c-Kit (>100-fold selectivity) and preserve normal hematopoiesis at therapeutic concentrations [4].
Table 1: Preclinical Efficacy of Select (3-(tert-Butyl)isoxazol-5-yl)methanol-Derived Fms-like tyrosine kinase 3 Inhibitors
Compound | Fms-like tyrosine kinase 3-Internal tandem duplication IC~50~ (nM) | c-Kit IC~50~ (nM) | In Vivo Model (Dose) | Efficacy Outcome |
---|---|---|---|---|
16i | <20 | >10,000 | MV4-11 xenograft (60 mg/kg/d) | Complete regression |
Star 27 | 18 (MV4-11 cells) | 1,800 (RS4-11 cells) | Zebrafish hematopoiesis | No toxicity |
PLX3397 | 11 | 27 | N/A | N/A |
Structural adaptations of the (3-(tert-Butyl)isoxazol-5-yl)methanol core overcome clinical resistance mutations in Fms-like tyrosine kinase 3, particularly activation-loop (D835Y) and gatekeeper (F691L) variants. The urea-linked analogs (e.g., 16i) maintain potency against D835Y by adopting a Type I binding mode that stabilizes the active kinase conformation, circumventing steric clashes induced by this mutation. Molecular dynamics simulations confirm that the tert-butyl group maintains van der Waals contacts with L802 in the αE-helix, even when D835Y disrupts hydrogen bonding in the DFG motif [1] [8].
For F691L resistance—which confers >1,000-fold resistance to quizartinib—strategies include:
Table 2: Selectivity Profiles of Optimized Inhibitors Against Resistance Mutants
Compound | Fms-like tyrosine kinase 3-D835Y IC~50~ (nM) | Fms-like tyrosine kinase 3-F691L IC~50~ (nM) | Selectivity Ratio (F691L/WT) | Binding Mode |
---|---|---|---|---|
Quizartinib | >1,000 | >1,000 | >1,000 | Type II |
16i | 22.3 | 185 | 9.3 | Type I |
PLX3397 | 18.6 | 72.5 | 6.6 | Type I/II hybrid |
13a | 72.5 | 961 | 13.2 | Type II |
Selectivity over c-Kit remains paramount; pyrimidine-4,6-diamine derivatives (e.g., 13a) achieve >500-fold Fms-like tyrosine kinase 3 selectivity by exploiting divergent residues in the hydrophobic back pocket. Molecular modeling shows that the tert-butyl isoxazole group sterically clashes with c-Kit T670, while snugly fitting Fms-like tyrosine kinase 3 L614 [5].
The (3-(tert-Butyl)isoxazol-5-yl)methanol scaffold confers favorable pharmacokinetic properties by balancing lipophilicity (cLogP ≈ 2.8–3.5) and polar surface area (60–75 Ų). Compound 16i exemplifies this balance, showing:
Table 3: Pharmacokinetic Parameters of Lead Compounds
Parameter | 16i | PLX3397 | Star 27 |
---|---|---|---|
Solubility (µg/mL) | 52.7 | 28.9 | <10 |
Plasma t~1/2~ (h) | 6.8 | 3.5 | 2.1 |
V~d~ (L/kg) | 1.2 | 0.8 | 0.5 |
Oral bioavailability (%) | 78 | 45 | 32 |
SwissADME predictions for tert-butyl isoxazole derivatives indicate high gastrointestinal absorption (95–100%) and blood-brain barrier permeability (Brain/Blood ratio = 0.8–1.2), though central nervous system penetration is therapeutically irrelevant for acute myeloid leukemia [9]. Cytochrome inhibition profiles vary: Methoxy-substituted analogs (e.g., 16i) inhibit Cytochrome 2C19 (IC~50~ ≈ 5 µM), while unsubstituted variants preferentially inhibit Cytochrome 3A4. This metabolic liability is mitigated by introducing hydrophilic groups at the C5 methanol position, reducing Cytochrome interactions while maintaining Fms-like tyrosine kinase 3 potency [9].
Structural modifications directly impact pharmacokinetics:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: